Rubrene

Organic Field-Effect Transistors Carrier Mobility Single-Crystal Electronics

Rubrene (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that serves as a benchmark p-type organic semiconductor. In its single-crystal orthorhombic form, it exhibits field-effect hole mobilities exceeding 10 cm²/V·s and reaching up to 20–40 cm²/V·s.

Molecular Formula C42H28
Molecular Weight 532.7 g/mol
CAS No. 517-51-1
Cat. No. B042821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubrene
CAS517-51-1
Synonyms5,6,11,12-tetraphenylnaphthacene;  5,6,11,12-Tetraphenyltetracene;  NSC 16080;  NSC 614322;  Rubren; 
Molecular FormulaC42H28
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H
InChIKeyYYMBJDOZVAITBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubrene (CAS 517-51-1): Benchmark Organic Semiconductor for High-Mobility OFETs and Singlet Fission Research


Rubrene (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that serves as a benchmark p-type organic semiconductor. In its single-crystal orthorhombic form, it exhibits field-effect hole mobilities exceeding 10 cm²/V·s and reaching up to 20–40 cm²/V·s [1]. The compound features a tetracene backbone with four phenyl substituents whose steric hindrance forces a twisted molecular conformation and dictates a unique herringbone packing motif in the solid state, which is critical for its exceptional charge transport and excitonic properties [2].

Why Rubrene Cannot Be Simply Replaced by Pentacene, Tetracene, or TIPS-Pentacene in High-Performance Applications


Despite belonging to the same acene family, rubrene exhibits a fundamentally different charge transport and excitonic behavior profile compared to its close analogs pentacene, tetracene, and TIPS-pentacene. Substituting rubrene with these alternatives in OFETs or optoelectronic devices results in a 5- to 10-fold reduction in carrier mobility in single-crystal architectures [1]. Furthermore, rubrene's unique singlet fission and triplet fusion quantum yields, coupled with its distinct morphological constraints, cannot be replicated by the simpler acenes [2]. The following evidence demonstrates these quantifiable performance gaps, justifying rubrene's specific selection in research and development workflows.

Quantitative Performance Differentiation: Rubrene vs. Pentacene, Tetracene, and TIPS-Pentacene in Key Device-Relevant Metrics


Single-Crystal Hole Mobility: Rubrene Outperforms Pentacene and Tetracene by 5- to 8-Fold

Rubrene single crystals exhibit a benchmark hole mobility that significantly exceeds that of pentacene and tetracene. In a direct comparative study using a standardized 'flip-crystal' OFET architecture with limited material purification, rubrene achieved a mobility of 10.7 cm²/V·s, compared to 1.3 cm²/V·s for tetracene and 1.4 cm²/V·s for pentacene [1]. A separate study reported mobilities of 7, 1.3, and 0.7 cm²/V·s for rubrene, pentacene, and tetracene FETs, respectively [2]. At the upper performance limit, rubrene single-crystal OFETs consistently reach 20–40 cm²/V·s [3], while optimized TIPS-pentacene devices are capped at ~6 cm²/V·s [4].

Organic Field-Effect Transistors Carrier Mobility Single-Crystal Electronics

Thin-Film OFET Mobility: Rubrene Maintains Performance Advantage in Processable Form Factors

While rubrene's single-crystal mobility is well-established, its thin-film performance also exceeds that of pentacene and TIPS-pentacene in comparable device configurations. Patterned submicrometer rubrene crystal wires achieved a thin-film mobility of 4.5 cm²/V·s under ambient conditions [1]. In contrast, optimized TIPS-pentacene thin-film devices typically reach mobilities of only 1.2 cm²/V·s to 1.8 cm²/V·s [2], and pentacene thin films in similar OFET architectures exhibit mobilities around 2.1 cm²/V·s [3]. This demonstrates that even when processed into thin-film form, rubrene retains a significant mobility advantage.

Thin-Film Transistors Organic Electronics Device Fabrication

Singlet Fission and Triplet Fusion Yields: Rubrene Exhibits Unique Excitonic Efficiency

Rubrene is distinguished by its exceptionally high singlet fission and triplet fusion quantum yields, which are critical for photon upconversion and photocurrent generation. Direct measurements show that both yields are 'very large' in rubrene single crystals, with a triplet exciton lifetime of 100±20 μs [1]. This long-lived triplet population enables delayed photocurrent buildup. In contrast, tetracene, pentacene, and 5,12-diphenyltetracene (DPT) exhibit significantly different exciton dynamics; for example, DPT shows thermally activated intersystem crossing with a frequency factor exceeding that of rubrene by more than an order of magnitude, indicating a distinct and less efficient fission pathway [2]. The solid-state photoluminescence quantum yield (PLQY) of pristine rubrene nanoparticles is 3%, but this can be enhanced to 61% upon doping with DBP, demonstrating the tunability of its singlet fission process [3].

Singlet Fission Photon Upconversion Triplet-Triplet Annihilation

Anisotropic Charge Transport: Rubrene Enables Direction-Dependent Device Engineering

Rubrene single crystals display pronounced anisotropy in charge carrier mobility, a feature not readily available or as pronounced in pentacene or tetracene crystals. The mobility along different crystallographic axes can differ by a factor of four [1]. Furthermore, intrinsic transport studies reveal a temperature-dependent anisotropy in the range of 150–300 K, where mobility increases with decreasing temperature—a signature of band-like transport [2]. At lower temperatures (<150 K), the anisotropy vanishes as transport becomes dominated by shallow traps. In contrast, pentacene and tetracene do not exhibit the same clear, well-characterized anisotropic behavior, limiting their utility for studies of intrinsic polaronic transport.

Anisotropic Mobility Crystal Orientation OFET Design

Oxygen-Mediated Trap States: Rubrene's Unique Environmental Sensitivity Informs Device Design

Rubrene's interaction with oxygen leads to the formation of a well-defined band gap state that acts as an acceptor center, enhancing both dark conductivity and photoconductivity in oxidized crystals [1]. This oxygen-related state produces a distinct photoluminescence band 0.25 eV below the primary exciton transition. In contrast, oxygen exposure in pentacene acts as a dopant, creating metastable defects that leave the density of states virtually unchanged on the measurement timescale [2]. While both materials are sensitive to oxidation, rubrene's well-defined and quantifiable oxygen-induced state (0.25 eV deep level) provides a clear spectroscopic handle and a distinct operational mode (enhanced photoconductivity) not observed in pentacene. This difference is critical for designing sensors or understanding device degradation.

Environmental Stability Band Gap States Photoconductivity

Purity-Grade Performance: Sublimed Rubrene Ensures Reproducible High-Mobility Device Fabrication

Achieving the benchmark single-crystal mobilities of 8–20 cm²/V·s requires rubrene of sublimed grade with 99.99% trace metals basis purity . Lower-purity grades (e.g., ≥95% or ≥98%) are associated with significantly reduced and variable mobilities due to impurity-induced traps. In contrast, pentacene, even when purified, typically achieves mobilities an order of magnitude lower in comparable single-crystal devices [1]. While high-purity pentacene (≥99.9%) is available, it does not yield the 20–40 cm²/V·s mobility that is characteristic of high-purity rubrene. The procurement specification of 99.99% trace metals basis sublimed grade is therefore not merely a quality metric but a functional requirement for accessing rubrene's differentiated performance envelope.

Material Purity Sublimed Grade OFET Reproducibility

Optimal Use Cases for Rubrene Based on Quantified Performance Advantages


Benchmarking and Fundamental Charge Transport Studies in Organic Semiconductors

Given its record high single-crystal hole mobility (20–40 cm²/V·s) and well-defined band-like transport signatures, rubrene is the gold standard for investigating intrinsic charge transport mechanisms. Researchers should select rubrene over pentacene or tetracene when studying polaronic transport, Hall effect in organic crystals, or the impact of isotopic substitution on mobility [1][2].

Triplet-Triplet Annihilation Photon Upconversion Systems

Rubrene's exceptionally high singlet fission and triplet fusion quantum yields, combined with its long triplet lifetime (100±20 μs), make it the preferred acceptor material for near-infrared to visible photon upconversion. Its performance can be tuned by doping with DBP to achieve a 20× enhancement in upconversion efficiency, a capability not matched by tetracene or DPT [3].

High-Performance, Orientation-Sensitive Organic Field-Effect Transistors

For OFETs requiring both high mobility and directional control, rubrene single crystals offer a 4× mobility anisotropy that enables device optimization through crystal orientation. This is a distinct advantage over the more isotropic transport in pentacene and tetracene thin films or single crystals [4].

Model System for Oxygen-Induced Trap State Characterization

Rubrene's well-defined 0.25 eV oxygen-induced band gap state provides a clean spectroscopic signature for studying environmental degradation mechanisms in organic semiconductors. This makes it a superior model system compared to pentacene, where oxygen interactions are less quantifiable and more metastable [5].

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